"Methyl 5-hydroxyisoxazole-3-carboxylate" fundamental properties
"Methyl 5-hydroxyisoxazole-3-carboxylate" fundamental properties
An In-depth Technical Guide to Methyl 5-hydroxyisoxazole-3-carboxylate: Properties, Synthesis, and Applications
Introduction
Methyl 5-hydroxyisoxazole-3-carboxylate is a pivotal heterocyclic compound that serves as a versatile and highly valued building block in the realms of pharmaceutical and agrochemical development.[1] Its unique molecular architecture, featuring a reactive isoxazole core functionalized with both a hydroxyl and a methyl ester group, allows for diverse chemical transformations. This makes it an essential intermediate for synthesizing a wide array of complex, biologically active molecules.[1] This guide provides a comprehensive technical overview of its fundamental properties, scalable synthesis protocols, key chemical reactivities, and significant applications, tailored for researchers and professionals in drug discovery and chemical development.
Core Chemical Identity and Physicochemical Properties
The compound is most commonly identified by its CAS Number, 10068-07-2.[2][3] Its fundamental properties are summarized below, providing a foundational understanding of its chemical and physical nature.
| Identifier | Value | Source |
| CAS Number | 10068-07-2 | [2][3] |
| Molecular Formula | C₅H₅NO₄ | [2][3] |
| Molecular Weight | 143.10 g/mol | [3][4] |
| IUPAC Name | methyl 3-oxo-1,2-oxazole-5-carboxylate | [4] |
| Common Synonyms | Methyl 3-hydroxyisoxazole-5-carboxylate, 3-Hydroxyisoxazole-5-carboxylic acid methyl ester | [1][2] |
| MDL Number | MFCD00062870 | [1][2] |
| InChI Key | BBFWUUBQSXVHHZ-UHFFFAOYSA-N | [2] |
| Physical Property | Value | Source |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | 160-166 °C | [1][2] |
| Solubility | Soluble in Chloroform, Ethanol, Ether, Ethyl Acetate, Methanol | [2] |
| pKa | 11.25 ± 0.40 (Predicted) | [2] |
| Storage | Store at room temperature, sealed in a dry, dark place | [1][2] |
Structural Integrity and Tautomerism
A critical feature of hydroxy-substituted isoxazoles is their capacity to exist in tautomeric forms. Methyl 5-hydroxyisoxazole-3-carboxylate exhibits keto-enol tautomerism, existing in equilibrium between the "hydroxy" (enol) form and the "oxo" (keto) form. Quantum-chemical calculations and experimental studies on related 3-hydroxyisoxazoles suggest that the enol form is generally more stable and preferentially present in solution, a preference likely driven by the aromaticity of the isoxazole ring.[5][6] This equilibrium is crucial as it can influence the compound's reactivity and its interactions in biological systems.[7]
Caption: Keto-enol tautomerism of Methyl 5-hydroxyisoxazole-3-carboxylate.
Synthesis and Manufacturing
The utility of Methyl 5-hydroxyisoxazole-3-carboxylate has necessitated the development of safe and scalable manufacturing routes. A robust, kilogram-scale synthesis has been reported, which proceeds in two main steps from dimethyl fumarate.[8][9] This process is notable for its use of modern flow chemistry techniques to enhance safety and efficiency.
Scalable Synthesis Protocol
The preferred industrial synthesis involves the bromination of dimethyl fumarate followed by condensation with hydroxyurea.[8][9] The initial step, a radical bromination, is performed under photoflow conditions. This choice is a critical safety and efficiency measure; flow chemistry allows for precise control over reaction parameters, minimizes the accumulation of hazardous reagents, and ensures efficient light penetration for the photochemical reaction.
Step 1: Photoflow Bromination of Dimethyl Fumarate Dimethyl fumarate is reacted with bromine under visible light irradiation. The use of a flow reactor mitigates the risks associated with handling elemental bromine on a large scale and prevents the formation of localized hot spots.
Step 2: Condensation with Hydroxyurea The resulting dibrominated intermediate is then condensed with hydroxyurea. This step proceeds via a cyclization reaction to form the desired isoxazole ring structure, yielding Methyl 5-hydroxyisoxazole-3-carboxylate.
Caption: Scalable synthesis workflow for Methyl 5-hydroxyisoxazole-3-carboxylate.
Chemical Reactivity and Safe Handling
The isoxazole ring is known to be a high-energy moiety, and thermal analysis of this compound and its derivatives has revealed significant thermal decomposition energy.[8][9] This property demands careful consideration of safety during handling, storage, and subsequent chemical transformations.
Reactivity Profile
The compound's functional groups dictate its reactivity:
-
Hydroxyl Group: The acidic proton of the hydroxyl group can be readily removed. This position is commonly alkylated, for instance, through methylation using methyl iodide (CH₃I) and a base like potassium carbonate (K₂CO₃), to yield Methyl 3-methoxyisoxazole-5-carboxylate.[10]
-
Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or reduced to a primary alcohol, providing further handles for synthetic elaboration.[8]
-
Isoxazole Ring: The ring itself is relatively stable but can be susceptible to cleavage under certain reductive or basic conditions. Its high energy content is a critical safety consideration.[9]
Safety and Handling Protocol
Due to the compound's hazardous properties and the energetic nature of the isoxazole ring, stringent safety protocols must be followed.
| Hazard Information | Details |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 |
Step-by-Step Handling Procedure:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[11][12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield as described by OSHA regulations.[11][12] For operations generating dust, a NIOSH/MSHA-approved respirator is recommended.[12]
-
Avoidance: Prevent contact with skin, eyes, and clothing. Do not ingest or inhale. Avoid dust formation during handling.[11][12]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][11][12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Key Applications in Research and Development
Methyl 5-hydroxyisoxazole-3-carboxylate is not an end product itself but a crucial starting material for multi-step syntheses of high-value compounds.
Pharmaceutical Development
-
Tetracycline Antibiotics: It serves as a key precursor in the enantioselective synthesis of advanced tetracycline antibiotics.[13]
-
Antiplatelet Agents: The isoxazole scaffold has been incorporated into a series of glycoprotein IIb/IIIa antagonists, which are investigated for their potent antiplatelet effects.
-
Neurological and Anti-inflammatory Drugs: Its structure is a valuable pharmacophore for developing novel therapeutics targeting neurological disorders and inflammatory conditions.[1]
Agrochemical Chemistry
The compound is used in the formulation of effective herbicides and fungicides, contributing to the development of next-generation crop protection agents.[1]
Caption: Major application pathways for Methyl 5-hydroxyisoxazole-3-carboxylate.
Spectroscopic Profile
Structural elucidation and purity assessment rely on standard spectroscopic techniques. While actual spectra are lot-specific, the expected profile is as follows:
-
¹H NMR: The proton nuclear magnetic resonance spectrum would be expected to show a sharp singlet for the methyl ester protons (-OCH₃) and a singlet for the vinyl proton on the isoxazole ring. The hydroxyl proton (-OH) may appear as a broad singlet, and its chemical shift can be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the two sp² carbons of the isoxazole ring, and the methyl carbon of the ester group.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak corresponding to the compound's molecular weight (143.10 g/mol ).[3][4]
Conclusion
Methyl 5-hydroxyisoxazole-3-carboxylate is a compound of significant strategic importance in synthetic chemistry. Its well-defined physicochemical properties, coupled with a scalable and safety-conscious manufacturing process, underpin its value. The compound's versatile reactivity allows it to serve as a foundational element in the discovery and development of novel pharmaceuticals and agrochemicals. However, its energetic nature necessitates rigorous adherence to safety protocols. For researchers and drug development professionals, a thorough understanding of this key intermediate is essential for leveraging its full potential in creating next-generation molecular innovations.
References
-
Bürki, C., et al. (2024, January 22). Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. Organic Process Research & Development. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-methylisoxazole-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-hydroxyisoxazole-5-carboxylate. Retrieved from [Link]
-
ACS Publications. (2024, January 22). Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
-
ChemSynthesis. (2025, May 20). methyl 3-hydroxy-5-isoxazolecarboxylate. Retrieved from [Link]
-
IUCr Journals. (2023, August 2). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Retrieved from [Link]
-
Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved from [Link]
-
Five Chongqing Chemdad Co. (n.d.). METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE. Retrieved from [Link]
-
RSC Publishing. (n.d.). Tautomeric equilibria in 3- and 5-hydroxyisoxazole in the gas phase and in aqueous solution: a test of molecular dynamics and continuum models of solvation. Retrieved from [Link]
-
ResearchGate. (2018, July 31). (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Keto enol tautomerism – Knowledge and References. Retrieved from [Link]
-
ChemRxiv. (n.d.). What impact does tautomerism have on drug properties and development?. Retrieved from [Link]
-
Semantic Scholar. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE | 10068-07-2 [chemicalbook.com]
- 3. Methyl 3-Hydroxyisoxazole-5-carboxylate | CAS 10068-07-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Methyl 3-hydroxyisoxazole-5-carboxylate | C5H5NO4 | CID 2724585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tautomeric equilibria in 3- and 5-hydroxyisoxazole in the gas phase and in aqueous solution: a test of molecular dynamics and continuum models of solvation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journals.iucr.org [journals.iucr.org]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
